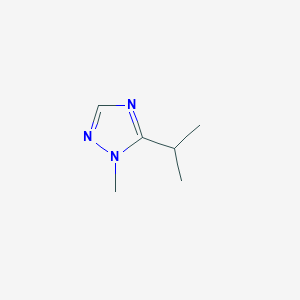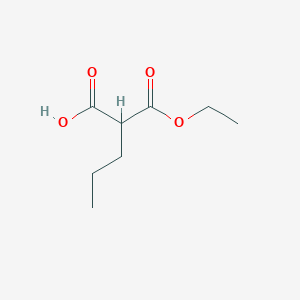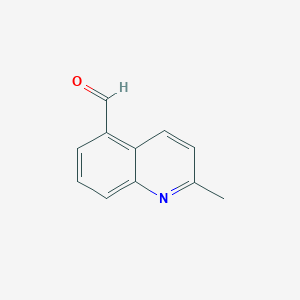
2-Methylquinoline-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Methylquinoline-5-carbaldehyde, has been achieved through various methods. For instance, Desai et al. synthesized a novel class of compounds using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials . The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods have been compared due to their importance .Molecular Structure Analysis
The molecular formula of 2-Methylquinoline-5-carbaldehyde is C11H9NO. The presence of a methyl group facilitates oxidation. In contrast, the reduction potential of methylated compounds was more negative comparing to non-methylated structure .Chemical Reactions Analysis
The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods were compared due to their importance . A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylquinoline-5-carbaldehyde is 171.19 g/mol. More detailed physical and chemical properties can be found in the Safety Data Sheets (SDS) of the compound .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
2-Methylquinoline-5-carbaldehyde, with its characteristic double-ring structure, has garnered significant attention in medicinal chemistry. Researchers have explored its potential as a scaffold for drug discovery. The compound’s versatility allows for functionalization, making it an excellent starting point for lead optimization. Classical synthesis methods (such as Gould–Jacobs, Friedl ̈ander, Ptzinger, Skraup, Doebner–von Miller, and Conrad–Limpach) have been modified with eco-friendly approaches, including transition metal-catalyzed reactions and ultrasound irradiation. These modifications enhance the compound’s accessibility and minimize environmental impact .
Antimicrobial Agents
2-Methylquinoline-5-carbaldehyde derivatives have shown promise as antimicrobial agents. Researchers have synthesized and investigated various substituted quinolines, some of which exhibit potent antibacterial and antifungal activities. These compounds could play a crucial role in combating infectious diseases .
Photochemical Transformations
In photochemical reactions, 2-Methylquinoline-5-carbaldehyde has been utilized as a precursor. For instance, Selvam et al. demonstrated the photocatalytic conversion of nitrobenzene to a 2-methylquinoline derivative using TiO2 as a photo catalyst. This approach enhances charge separation between holes and electrons, leading to efficient product formation .
Wirkmechanismus
Target of Action
2-Methylquinoline-5-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . The primary targets of these compounds are often dependent on the specific functional groups present in the molecule.
Mode of Action
The mode of action of quinoline derivatives is often associated with their interaction with DNA. Some quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific structure and functional groups. For instance, some quinoline derivatives have been found to inhibit the platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK), which plays a crucial role in cell proliferation and differentiation . .
Result of Action
The result of the action of quinoline derivatives can vary widely, from antimicrobial to anticancer effects . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSUKODAQVHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296347 | |
| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-5-carbaldehyde | |
CAS RN |
141234-07-3 | |
| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




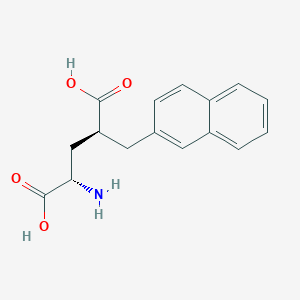
![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)

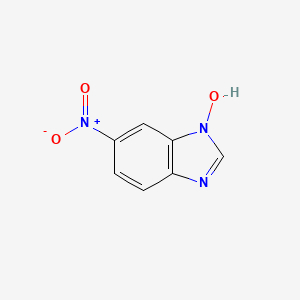
![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)

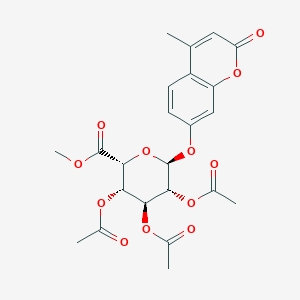
![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)


